2,4,6-Triaminophenol
Description
Significance of Aminophenols in Advanced Organic Synthesis and Materials Science
Aminophenols, as a class of compounds, hold considerable commercial importance and are recognized as versatile intermediates in the chemical, dye, and pharmaceutical industries. researchgate.netchemcess.com Their amphoteric nature, allowing them to act as either weak acids or weak bases, contributes to their reactivity. researchgate.net The presence of both amino (-NH2) and hydroxyl (-OH) functional groups on the aromatic ring allows for a wide range of chemical transformations, including alkylation, acylation, and diazotization. researchgate.net
In the realm of organic synthesis, aminophenols are crucial precursors for a vast array of products. researchgate.net They are fundamental in the production of various dyes, including azo dyes, and are used in developing agents for black-and-white photography. chemcess.comwikipedia.org In the pharmaceutical sector, aminophenol derivatives are key intermediates in the synthesis of analgesic (pain-relieving) and antipyretic (fever-reducing) drugs. chemcess.comtaylorandfrancis.com For instance, 4-aminophenol (B1666318) is the final intermediate in the industrial synthesis of paracetamol. wikipedia.org
In materials science, aminophenols serve as monomers for the creation of new classes of polymers. taylorandfrancis.com Their ability to undergo polymerization and condensation reactions makes them suitable for producing high-performance polymers, resins, and corrosion inhibitors. chemcess.comguidechem.com Specifically, 2-aminophenol (B121084) is a key precursor in the synthesis of heterocyclic systems like benzoxazoles, which have applications as inflammation inhibitors. chemcess.com The functional groups of aminophenols enable the development of materials with tailored thermal and electronic properties.
Overview of Academic Research Trajectories for 2,4,6-Triaminophenol
Academic research on this compound (TAP) has primarily focused on its role as a specialized building block for advanced materials and complex organic molecules, owing to its unique structure and high reactivity. guidechem.com It is commonly utilized as a precursor in the synthesis of dyes, pigments, pharmaceuticals, and resins. guidechem.comontosight.ai
A significant area of research involves the synthesis of TAP itself, often through the reduction of 2,4,6-trinitrophenol (picric acid). This process highlights a trajectory in developing efficient catalytic methods for converting nitroaromatics into valuable amino-derivatives.
In materials science, TAP is investigated for its potential in creating novel polymers and functional materials. guidechem.com Its trifunctional nature, with three amino groups and one hydroxyl group, makes it an ideal candidate for forming cross-linked polymers and three-dimensional networks. One of the most promising research avenues is its use in the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of porous, crystalline polymers with potential applications in gas storage, catalysis, and sensing. The structure of this compound allows for the creation of highly ordered, porous frameworks.
Furthermore, its chemical properties are suitable for its use as a starting material in the preparation of various heterocyclic compounds, which are of interest in medicinal chemistry and pharmacology. guidechem.com The ongoing research continues to explore the full potential of this versatile compound in developing new materials and synthetic methodologies.
Physicochemical Properties of this compound
The fundamental properties of this compound are summarized in the table below, based on available chemical data. guidechem.comepa.govchemicalbook.com
| Property | Value |
| CAS Number | 609-24-5 |
| Molecular Formula | C₆H₉N₃O |
| Molecular Weight | 139.16 g/mol |
| Synonyms | 2,4,6-Triamino-phenol; Triaminophenol |
| Predicted pKa | 9.82 ± 0.23 |
| Appearance | Typically a white or off-white solid |
| Solubility | Soluble in water and polar solvents |
Structure
3D Structure
Properties
CAS No. |
609-24-5 |
|---|---|
Molecular Formula |
C6H9N3O |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
2,4,6-triaminophenol |
InChI |
InChI=1S/C6H9N3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,7-9H2 |
InChI Key |
SUYLOMATYCPVFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)N)N |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies for 2,4,6 Triaminophenol
Catalytic Reduction of Nitroaromatic Precursors to 2,4,6-Triaminophenol
The conversion of 2,4,6-trinitrophenol to this compound is a reduction reaction where the three nitro groups (-NO₂) on the aromatic ring are converted to amino groups (-NH₂). This transformation is typically achieved using a reducing agent, such as sodium borohydride (NaBH₄), in the presence of a catalyst. The catalyst plays a crucial role in facilitating the reaction, enhancing its rate, and improving the yield and purity of the final product. Recent advancements have highlighted the potential of heterogeneous nanocatalysis in this process, offering advantages such as high surface area, enhanced catalytic activity, and ease of separation and reuse.
Heterogeneous Nanocatalysis for Efficient Conversion
Heterogeneous nanocatalysis employs catalysts in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. This approach is highly favored in industrial processes due to the straightforward separation of the catalyst from the product, which simplifies the purification process and allows for the recycling of the catalyst. The use of nanomaterials as catalysts is particularly advantageous due to their high surface-area-to-volume ratio, which provides a greater number of active sites for the reaction to occur, leading to enhanced catalytic efficiency.
The catalytic activity of gold nanoparticles is highly dependent on their size and shape. While specific studies on the use of triangular and branch-like gold nanocrystals for the reduction of 2,4,6-trinitrophenol are not extensively documented, research on similar nitroaromatic compounds like 4-nitrophenol provides valuable insights into the structure-activity relationship. For instance, gold nanostars have demonstrated increased catalytic activity compared to spherical nanoparticles of the same size for the reduction of 4-nitrophenol mdpi.com. This enhanced activity is attributed to the presence of sharp corners and edges, which act as highly active sites for the catalytic reaction.
Similarly, rod-shaped gold nanorattles, which are solid gold nanorods encapsulated in a thin gold shell, have shown significantly higher catalytic activity for the reduction of p-nitrophenol compared to bare gold nanorods nih.gov. This is due to their high surface area and the unique electronic properties of the hollow shell structure. These findings suggest that tailoring the morphology of gold nanocrystals to create more active sites can be a promising strategy for the efficient synthesis of this compound.
| Gold Nanocrystal Morphology | Substrate | Key Finding | Reference |
|---|---|---|---|
| Nanostars | 4-Nitrophenol | Increased activity compared to spherical nanoparticles due to sharp corners and edges. | mdpi.com |
| Rod-shaped Nanorattles | p-Nitrophenol | 4x larger catalytic activity than bare gold nanorods. | nih.gov |
Transition metal oxides have emerged as cost-effective and efficient catalysts for a variety of chemical transformations. Cobalt manganese oxide (CoMn₂O₄) nanoplates, in particular, have been investigated for the degradation of picric acid. In a recent study, a nanocomposite of multi-walled carbon nanotubes (MWCNT) and CoMn₂O₄ nanoparticles was synthesized and utilized for the degradation of picric acid through advanced oxidation processes nih.govresearchgate.net. The high electronic conductivity of MWCNTs, combined with the active sites of manganese and cobalt in the CoMn₂O₄ nanostructure, plays a crucial role in the degradation process. The study reported a 98% decomposition of picric acid in 47 minutes, demonstrating the high efficiency of this catalytic system researchgate.net. While this study focuses on degradation rather than selective reduction to this compound, it highlights the potential of CoMn₂O₄ nanostructures in interacting with and transforming picric acid. Further research focusing on controlling the reaction conditions could pave the way for the selective reduction of 2,4,6-trinitrophenol to this compound using CoMn₂O₄-based catalysts.
| Catalyst | Substrate | Degradation Efficiency | Time | Reference |
|---|---|---|---|---|
| MWCNT/CoMn₂O₄ | Picric Acid | 98% | 47 minutes | researchgate.net |
Molybdenum disulfide (MoS₂), a two-dimensional material, has garnered significant attention in catalysis due to its unique electronic and structural properties. A composite of MoS₂ and oxalic acid dihydrate has been synthesized through a one-step mechanochemical process and has shown high efficiency in the catalytic reduction of picric acid chemrxiv.org. In the presence of this composite, a remarkable 97% reduction in the absorbance of the picrate ion was observed within a short span of 5 minutes chemrxiv.org. The catalytic activity is attributed to the presence of well-formed active sites on the MoS₂ surfaces. The proposed mechanism involves the hydrogenation of the three nitro groups in picric acid, leading to the formation of this compound through a three-step sequence involving the conversion of the nitro group to a nitroso moiety, followed by reduction to a hydroxylamine species, and finally to the amino group chemrxiv.org.
| Catalyst | Substrate | Reduction Efficiency | Time | Rate Constant | Reference |
|---|---|---|---|---|---|
| MoS₂/Oxalic Acid Dihydrate | Picric Acid | 97% | 5 minutes | 1.7 x 10⁻² s⁻¹ | chemrxiv.org |
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and well-defined active sites make them excellent candidates for catalysis.
Ni-C MOFs: MOF-derived carbon materials containing nickel nanoparticles have been shown to be effective catalysts for the reduction of nitroaromatic compounds. For instance, magnetic Ni-carbon submicrorods, synthesized via the direct pyrolysis of a nickel-based MOF, exhibited excellent catalytic activity and reusability for the reduction of 4-nitrophenol researchgate.net. The high activity of these materials is attributed to the synergistic effect between the nickel nanoparticles and the carbon support, which facilitates electron transfer. While this study was conducted on 4-nitrophenol, the principles can be extended to the reduction of 2,4,6-trinitrophenol.
Bismuth-modified ferrites: Bismuth-modified ferrite nanoparticles have been investigated as magnetically separable and recyclable catalysts for the reduction of various nitrophenols, including 2,4,6-trinitrophenol acs.org. The introduction of bismuth into the ferrite structure enhances the catalytic activity. The reduction reaction is typically carried out in the presence of a reducing agent like sodium borohydride, and the progress of the reaction is monitored by observing the change in the UV-visible absorbance spectrum of the nitrophenol acs.org. The magnetic nature of these catalysts allows for their easy separation from the reaction mixture using an external magnet, making them highly reusable.
| Catalyst | Substrate | Key Finding | Reference |
|---|---|---|---|
| Ni-Carbon Submicrorods (from MOF) | 4-Nitrophenol | High catalytic activity and good reusability. | researchgate.net |
| Bismuth-modified Ferrites | 2,4,6-Trinitrophenol | Effective, magnetically separable, and recyclable catalyst. | acs.org |
Bionanocomposites, which are hybrid materials composed of a biopolymer matrix and inorganic nanoparticles, are gaining interest as sustainable and environmentally friendly catalysts. A bionanocomposite of poly(lactic acid) (PLA), chitosan (CS), and zinc oxide (ZnO) has been successfully used for the efficient and eco-friendly reduction of nitrophenol compounds, including 2,4,6-trinitrophenol nih.gov. This catalyst demonstrated excellent efficiency, achieving 100% conversion and selectivity in the reduction of 2,4,6-trinitrophenol to this compound under optimal conditions nih.gov. The reaction progress was monitored using UV-Vis absorption spectroscopy. A significant advantage of this bionanocomposite is its reusability; it can be recovered and used for up to ten consecutive cycles without a significant loss in efficiency nih.gov. This highlights the potential of bionanocomposites as robust and sustainable catalysts for the synthesis of this compound.
| Catalyst | Substrate | Conversion | Selectivity | Product | Reusability | Reference |
|---|---|---|---|---|---|---|
| Poly(lactic acid)/Chitosan-ZnO | 2,4,6-Trinitrophenol | 100% | 100% | This compound | Up to 10 cycles | nih.gov |
Mechanistic Studies of Catalytic Reduction Pathways
Understanding the mechanism of the catalytic reduction of 2,4,6-Trinitrophenol is fundamental to enhancing the synthesis of this compound. These studies typically involve detailed kinetic investigations and the formulation of plausible reaction pathways on the catalyst surface.
Kinetic studies provide quantitative insights into how different reaction parameters influence the rate of product formation. For the catalytic reduction of nitroaromatic compounds, several key factors are routinely investigated.
Reaction Order: The catalytic reduction of nitroaromatics, such as the conversion of 4-nitrophenol to 4-aminophenol (B1666318), often follows pseudo-first-order kinetics. nih.gov This is typically observed when the reducing agent, for example, sodium borohydride, is present in a large excess. nih.gov
Rate Constants: The apparent rate constant (k_app) is a crucial metric for quantifying the speed of the reaction and the efficiency of a catalyst. For instance, in the reduction of 4-nitrophenol using platinum-tin oxide (Pt/SnO₂) catalysts, an apparent rate constant of 0.59 × 10⁻² s⁻¹ was achieved with a 5 mol% platinum loading. mdpi.com Similarly, rhenium-based nanocomposite catalysts have shown high reaction rate constants, with values ranging from 0.263 to 1.406 s⁻¹ for the reduction of various nitroaromatic compounds. mdpi.com
Effect of Catalyst Concentration: The rate of reaction is generally dependent on the concentration of the catalyst. An increase in the amount of catalyst provides more active sites for the reaction to occur, thereby increasing the reaction rate. This relationship is a key aspect of optimizing catalytic processes.
Effect of pH: The pH of the reaction medium can significantly impact the reaction rate. For the degradation of picric acid, neutral to slightly basic initial pH levels (7.0-7.5) were found to be optimal for microbial degradation, which involves reductive pathways. science.gov The pH can influence the surface charge of the catalyst and the speciation of the reactants, affecting adsorption and reactivity.
Effect of Light Intensity: In photocatalytic systems, light intensity is a critical parameter. For the photocatalytic degradation of 2,4,6-trinitrophenol using semiconductor catalysts like ZnO and TiO₂, the rate of degradation is influenced by the intensity of the light source, which can be a mercury lamp or sunlight. researchgate.net Similarly, monochromatic light has been shown to affect the kinetics of the catalytic reduction of 4-nitrophenol, in some cases inhibiting the catalytic rate. nih.gov
Table 1: Kinetic Parameters for Catalytic Reduction of Nitroaromatic Compounds
| Nitroaromatic Compound | Catalyst | Reducing Agent | Apparent Rate Constant (k_app) | Reference |
|---|---|---|---|---|
| 4-Nitrophenol | Pt/SnO₂ | NaBH₄ | 0.59 × 10⁻² s⁻¹ | mdpi.com |
The interaction between reactants and the catalyst surface is described by several theoretical models, with the Langmuir-Hinshelwood and Eley-Rideal mechanisms being the most prominent in heterogeneous catalysis.
Langmuir-Hinshelwood Mechanism: This model posits that the reaction occurs between two molecules that are both adsorbed onto the catalyst surface at neighboring active sites. wikipedia.org In the context of 2,4,6-trinitrophenol reduction, both the nitroaromatic compound and the hydrogen source (e.g., H₂ or a hydride from NaBH₄) would adsorb onto the catalyst. nih.gov The reaction then proceeds on the surface, followed by the desorption of the product, this compound. This mechanism is often invoked to explain the kinetics of reactions like the oxidation of CO on a platinum catalyst. wikipedia.org
Eley-Rideal Mechanism: In this mechanism, only one of the reactant molecules adsorbs onto the catalyst surface. researchgate.netox.ac.uk The other reactant, present in the bulk phase (gas or liquid), then directly reacts with the adsorbed species. researchgate.netox.ac.uk For the synthesis of this compound, this would involve the adsorption of 2,4,6-trinitrophenol onto the catalyst, followed by a reaction with a reducing agent molecule from the solution. The rate expression derived from this model differs from that of the Langmuir-Hinshelwood model, which can be used to distinguish between the two pathways based on kinetic data. ox.ac.ukyoutube.com
Green Chemistry Approaches in this compound Synthesis
Adopting green chemistry principles is essential for developing sustainable chemical processes. For this compound synthesis, this involves utilizing alternative energy sources and designing more efficient reaction protocols.
Microwave irradiation has emerged as a powerful tool in chemical synthesis, offering significant advantages over conventional heating. mdpi.comhdujs.edu.vn The benefits include dramatically reduced reaction times, higher yields, and improved product purity. cem.com This technique utilizes the efficient heating of polar molecules through microwave energy, leading to uniform and rapid temperature increases. researchgate.net In the synthesis of aminophenols, microwave-assisted methods have been successfully employed. For example, the synthesis of o-aminophenol derivatives and the preparation of Pt/SnO₂ catalysts for 4-nitrophenol reduction have been effectively carried out using microwave radiation. mdpi.comhdujs.edu.vn This approach holds significant promise for the rapid and efficient synthesis of this compound.
One-Pot Protocols: These protocols enhance efficiency and reduce waste by performing multiple reaction steps in a single vessel without isolating intermediates. derpharmachemica.comresearchgate.netorientjchem.org The synthesis of 2,4,6-triarylpyridines, for example, has been achieved through one-pot, three-component reactions, highlighting the utility of this approach for complex molecules. derpharmachemica.comresearchgate.net A similar strategy could be envisioned for this compound, potentially combining the synthesis of the catalyst and the reduction of the nitro precursor in a single step.
Mechanochemical Protocols: Mechanochemistry utilizes mechanical energy, such as ball milling, to drive chemical reactions, often in the absence of a solvent. This solvent-free approach aligns well with the principles of green chemistry by minimizing waste.
Alternative and Selective Reduction Routes for this compound
While the complete reduction of 2,4,6-trinitrophenol is the primary goal for synthesizing this compound, alternative and selective reduction methods are of great interest for accessing a wider range of compounds and improving process control.
The selective reduction of one nitro group in a polynitroaromatic compound while leaving others intact is a significant synthetic challenge. echemi.com The outcome of such reactions is often dependent on the relative positions of the nitro groups and other substituents. echemi.com For instance, in substituted dinitrobenzenes, the least sterically hindered nitro group is often preferentially reduced. echemi.com
Bacterial nitroreductases represent a biological approach to the reduction of nitroaromatic compounds. oup.comnih.govoup.com These enzymes can catalyze the reduction of nitro groups to hydroxylamino or amino derivatives and are being explored for applications in bioremediation and biocatalysis. oup.comnih.govoup.com Furthermore, photoenzymatic systems, which use light to drive enzymatic reactions, have been developed for the selective reduction of nitroaromatics to various products, including amines, with high yields. nih.gov These biocatalytic and photocatalytic methods offer promising alternative routes for the synthesis of aminophenols under mild and selective conditions.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,4,6-Trinitrophenol (Picric Acid) |
| 4-Nitrophenol |
| 4-Aminophenol |
| o-Aminophenol |
| Sodium borohydride |
| 2,4,6-Triarylpyridines |
| Platinum |
| Tin oxide |
| Rhenium |
| Zinc oxide |
| Titanium dioxide |
Chemical Reducing Agent Systems (e.g., Iron/Hydrochloric Acid, Stannous Chloride/Hydrochloric Acid)
The conversion of the three nitro groups of picric acid to amino groups requires potent reducing systems. Classical methods often employ metals in acidic media, which have been refined for efficiency and yield.
Iron/Hydrochloric Acid System: The use of iron filings in the presence of hydrochloric acid is a well-established and cost-effective method for the reduction of aryl nitro compounds. In this system, iron acts as the primary reducing agent, being oxidized from Fe(0) to Fe(II) and Fe(III) ions. Hydrochloric acid serves multiple purposes: it activates the iron surface, acts as a proton source for the reaction, and helps to dissolve the resulting amino-substituted product, which often precipitates as a salt.
The general reaction mechanism involves the transfer of electrons from the iron metal to the nitro groups, facilitated by the acidic environment. This process occurs in a stepwise manner for each of the three nitro groups, ultimately yielding the corresponding amine functionalities. While specific conditions for the reduction of 2,4,6-trinitrophenol using this method are not extensively detailed in recent literature, the general procedure for reducing nitroarenes involves heating the nitro compound with a suspension of iron powder in a mixture of a solvent (like ethanol or water) and an acid. For instance, the reduction of a chloronitrobenzene derivative has been successfully achieved by heating it with iron powder in refluxing acetic acid. semanticscholar.org
Stannous Chloride/Hydrochloric Acid System: Stannous chloride (SnCl₂) in concentrated hydrochloric acid is another powerful reducing agent for converting aromatic nitro compounds to anilines. This method is often favored in laboratory settings due to its generally milder reaction conditions and high efficiency. Tin(II) is oxidized to tin(IV) during the reaction, providing the necessary electrons for the reduction of the nitro groups.
The procedure typically involves dissolving the nitroaromatic compound in a suitable solvent and then adding a solution of stannous chloride in concentrated hydrochloric acid. The reaction mixture is often stirred at room temperature or gently heated to ensure complete conversion. For example, a general procedure for the reduction of an aryl nitro compound involves adding SnCl₂·2H₂O to a solution of the nitro compound in ethanol and exposing the mixture to ultrasonic irradiation. scispace.com Following the reduction, the desired aminophenol is typically isolated by basifying the reaction mixture to precipitate the tin salts and then extracting the product. This method's effectiveness under acidic conditions makes it a practical choice for the synthesis of anilines from their nitro precursors. semanticscholar.org
Below is an interactive data table summarizing the key features of these reducing agent systems for the synthesis of aromatic amines.
| Reducing Agent System | Key Advantages | Common Reaction Conditions |
| Iron/Hydrochloric Acid | Cost-effective, readily available reagents. | Refluxing in a solvent like ethanol/water with iron powder and acid. |
| Stannous Chloride/HCl | High efficiency, milder conditions, good for laboratory scale. | Stirring at room temperature or gentle heating in a solvent with SnCl₂ and concentrated HCl. |
Synthesis of Functionalized this compound Analogues and Derivatives
The functionalization of the this compound core structure allows for the tailoring of its properties for specific applications. A particularly interesting approach involves the use of renewable feedstocks to introduce long alkyl chains, thereby imparting unique solubility and processing characteristics.
Strategies for Alkyl-Substituted Triaminophenols (e.g., 3-pentadecyl-2,4,6-triaminophenol from Cashew Nut Shell Liquid)
Cashew Nut Shell Liquid (CNSL) is a readily available and renewable byproduct of the cashew industry. researchgate.net Its primary component, cardanol, is a phenol substituted with a C15 alkyl chain, making it an excellent starting material for the synthesis of functionalized phenolic compounds. scielo.br The synthesis of 3-pentadecyl-2,4,6-triaminophenol from cardanol represents a sustainable approach to producing novel triaminophenol derivatives.
The synthetic strategy involves a multi-step process:
Nitration of Cardanol: The first step is the introduction of three nitro groups onto the aromatic ring of cardanol. The phenolic hydroxyl group and the long alkyl chain are ortho-, para-directing groups. Therefore, direct nitration using a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of nitrated products. To achieve the desired 2,4,6-trinitro substitution pattern, careful control of reaction conditions is necessary. The aromatic ring of cardanol is known to be susceptible to electrophilic substitution reactions such as nitration. researchgate.net
Reduction of the Trinitro-derivative: Once the 3-pentadecyl-2,4,6-trinitrophenol is synthesized and isolated, the three nitro groups are then reduced to amino groups. This can be accomplished using the same chemical reducing agent systems described for the synthesis of the parent this compound, such as iron in acidic medium or stannous chloride. The long pentadecyl chain is generally stable under these reducing conditions.
This approach not only provides a route to a functionalized triaminophenol but also valorizes an agricultural byproduct, aligning with the principles of green chemistry. The resulting 3-pentadecyl-2,4,6-triaminophenol, with its long alkyl chain, is expected to have significantly different solubility properties compared to the parent compound, potentially making it more suitable for applications in polymer systems that require good compatibility with organic matrices.
Advanced Spectroscopic and Structural Characterization Techniques in 2,4,6 Triaminophenol Research
Spectroscopic Methods for Reaction Monitoring and Product Elucidation
Spectroscopic techniques are vital for real-time monitoring of the chemical transformation of starting materials into 2,4,6-Triaminophenol and for elucidating the structure of the final product by identifying its characteristic functional groups.
Ultraviolet-Visible (UV-Vis) spectroscopy is a primary method for monitoring the synthesis of this compound, which is commonly produced through the catalytic reduction of 2,4,6-trinitrophenol (TNP). This technique leverages the distinct electronic absorption properties of the reactant and the product.
The progress of the reduction can be quantitatively followed by observing the changes in the UV-Vis spectrum of the reaction mixture over time. The starting material, 2,4,6-trinitrophenol, exhibits a characteristic strong absorption peak at approximately 355 nm. As the reduction reaction proceeds, the nitro groups (-NO₂) are converted to amino groups (-NH₂), leading to the formation of this compound. This structural change results in a decrease in the intensity of the 355 nm peak and the concurrent appearance of a new absorption peak at a lower wavelength, typically around 315 nm, which is characteristic of the this compound product mdpi.com. The complete disappearance of the TNP peak signifies the end of the reaction.
| Compound | Abbreviation | Typical Absorption Maximum (λmax) |
|---|---|---|
| 2,4,6-Trinitrophenol | TNP | ~355 nm |
| This compound | TAP | ~315 nm |
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for the structural elucidation of this compound by identifying its key functional groups. This method is particularly useful for confirming the successful conversion of the nitro groups of the precursor into the amino groups of the final product.
O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.
N-H Stretching: One or two sharp peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amino (-NH₂) groups.
Aromatic C=C Stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ range, which are indicative of the benzene (B151609) ring.
C-N Stretching: Absorption bands typically found in the 1250-1360 cm⁻¹ region.
By comparing the FTIR spectrum of the product with that of the starting material (2,4,6-trinitrophenol), which would show strong characteristic peaks for nitro groups (typically around 1540 cm⁻¹ and 1350 cm⁻¹), analysts can confirm the complete reduction and formation of the desired aminophenol.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic O-H | Stretching | 3200 - 3600 (broad) |
| Amino N-H | Stretching | 3300 - 3500 (sharp) |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Aromatic C-N | Stretching | 1250 - 1360 |
Mass Spectrometry for Molecular Identification and Purity Assessment
Mass spectrometry (MS) is an essential analytical technique that provides precise information about the mass, and thus the elemental composition and structure, of a molecule. It is used to unequivocally identify this compound and assess the purity of the synthesized product.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of this compound with a very high degree of accuracy. This precision allows for the unambiguous determination of its elemental formula (C₆H₉N₃O). The experimentally measured monoisotopic mass is compared to the theoretically calculated mass; a close match provides strong evidence for the identity of the compound. The theoretical monoisotopic mass of this compound is 139.074562 g/mol guidechem.comepa.govnih.gov. HRMS is critical for distinguishing between compounds that may have the same nominal mass but different elemental compositions.
Electrospray Ionisation Mass Spectrometry (ESI-MS) is a soft ionisation technique that allows for the analysis of polar molecules like this compound with minimal fragmentation. In ESI-MS, the compound is typically observed as a protonated molecular ion [M+H]⁺. For this compound (molar mass 139.16 g/mol ), this would correspond to an ion with a mass-to-charge ratio (m/z) of approximately 140.
Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is fragmented. Aromatic phenols often exhibit a characteristic fragmentation pattern involving the loss of a neutral carbon monoxide (CO) molecule docbrown.infoyoutube.com. Aliphatic amines commonly undergo alpha-cleavage, breaking the C-C bond adjacent to the nitrogen atom libretexts.org. The fragmentation pattern of this compound would provide a unique fingerprint to confirm its molecular structure.
| Technique | Parameter | Expected Value for this compound |
|---|---|---|
| HRMS | Theoretical Monoisotopic Mass | 139.074562 g/mol |
| ESI-MS | Protonated Molecular Ion [M+H]⁺ | m/z ≈ 140 |
Advanced Characterization in Catalysis Research Involving this compound Formation
The catalytic hydrogenation of nitroaromatics is the primary route for synthesizing this compound. The efficiency, selectivity, and stability of this process are highly dependent on the catalyst's properties. Therefore, advanced characterization of the catalyst is crucial for understanding its structure-activity relationship and for developing improved catalytic systems tcichemicals.com.
Several advanced techniques are employed to characterize heterogeneous catalysts used in this reaction:
X-ray Diffraction (XRD): This technique is used to identify the crystalline phases of the catalyst and its support. It also provides information on the average crystallite size of the active metal nanoparticles, which can significantly influence catalytic activity researchgate.net.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These imaging techniques provide direct visualization of the catalyst's morphology, particle size distribution, and the dispersion of metal nanoparticles on the support material researchgate.netresearchgate.net.
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and, more importantly, the oxidation state of the elements on the catalyst's surface. For instance, it can confirm that a metal like palladium is in its active metallic state (Pd⁰) required for hydrogenation chemrxiv.org.
Brunauer–Emmett–Teller (BET) Analysis: This method is used to measure the specific surface area and pore size distribution of the catalyst and its support. A high surface area is often desirable as it can lead to better dispersion of the active sites and enhanced catalytic performance mdpi.com.
Through the combined use of these techniques, researchers can design and synthesize highly efficient and robust catalysts for the selective formation of this compound.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Active Site Analysis
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is exceptionally valuable for studying paramagnetic centers, such as free radicals or transition metal ions, providing information on their electronic structure and environment.
In the context of this compound research, EPR is particularly relevant for investigating radical intermediates that may form during oxidation processes. Phenolic compounds can be oxidized to form phenoxyl radicals, and the presence of three amino groups on the ring influences the stability and electronic distribution of such radicals. While direct EPR studies on this compound were not prominently found, research on analogous compounds provides a strong basis for its potential applications. For instance, flow-EPR experiments have been successfully used to detect the formation of radical intermediates from the peroxidase oxidation of 2,4,6-trihalophenols. researchgate.net This methodology could be directly applied to this compound to identify and characterize its corresponding phenoxyl radical. The key parameters obtained from an EPR spectrum are the g-value and hyperfine coupling constants, which act as fingerprints for the radical species.
Furthermore, studies on copolymers incorporating aminophenols, such as poly(aniline-co-m-aminophenol), have utilized ESR to calculate the density of unpaired spins (polarons), which correlates with the material's electrical conductivity. nih.gov This indicates that EPR can be a powerful tool for characterizing polymeric materials derived from this compound, linking their electronic properties to the presence of stable radical species or charge carriers.
Table 1: Potential EPR Parameters for a Hypothetical 2,4,6-Triaminophenoxyl Radical This table is illustrative and based on typical values for organic radicals.
| Parameter | Expected Information | Potential Value Range |
| g-value | Indicates the nature of the radical (e.g., carbon- or oxygen-centered). | ~2.004 - 2.006 |
| Hyperfine Coupling (aH) | Reveals interaction of the unpaired electron with nearby protons on the aromatic ring. | 1 - 10 Gauss |
| Hyperfine Coupling (aN) | Reveals interaction of the unpaired electron with nitrogen nuclei of the amino groups. | 1 - 5 Gauss |
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material's surface. wikipedia.org
For this compound (C₆H₉N₃O), XPS analysis would provide a quantitative measure of the surface concentration of carbon, nitrogen, and oxygen. High-resolution spectra of the C 1s, N 1s, and O 1s regions would offer insight into the chemical bonding environments.
C 1s Spectrum: The C 1s spectrum would be expected to show components corresponding to C-C/C-H bonds in the aromatic ring, C-N bonds from the amino groups, and a C-O bond from the hydroxyl group. These different chemical environments result in slight shifts in binding energy.
N 1s Spectrum: The N 1s peak would confirm the presence of amino (-NH₂) groups. Its binding energy can shift depending on protonation or involvement in hydrogen bonding.
O 1s Spectrum: The O 1s spectrum would be characteristic of the phenolic hydroxyl (-OH) group.
Theoretical calculations on para-aminophenol have shown that XPS is sensitive to the chemical environment, with distinct binding energies for the different atomic species. aps.org Experimental studies on poly(o-aminophenol) films have used XPS to confirm the composition and identify the presence of amino/imino and hydroxyl/carbonyl groups. researchgate.net This demonstrates the utility of XPS in characterizing both the monomer and polymers derived from it.
Table 2: Theoretical Surface Composition and Expected XPS Binding Energies for this compound
| Element | Theoretical Atomic % | Core Level | Expected Binding Energy (eV) | Chemical Group |
| Carbon (C) | 54.5% | C 1s | ~284.8 | C-C, C-H |
| ~286.0 | C-N | |||
| ~286.5 | C-O | |||
| Nitrogen (N) | 27.3% | N 1s | ~399.5 | -NH₂ |
| Oxygen (O) | 18.2% | O 1s | ~533.0 | -OH |
Powder X-ray Diffraction (PXRD) for Crystalline Phase and Morphology
Powder X-ray Diffraction (PXRD) is a primary technique for characterizing crystalline materials. It provides information on the crystal structure, phase purity, and crystallite size of a solid sample. scirp.org The technique works by irradiating a powdered sample with X-rays and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is unique to a specific crystalline phase.
A PXRD analysis of a solid sample of this compound would yield a diffractogram showing a series of peaks at specific diffraction angles (2θ). This pattern serves as a fingerprint for its crystalline form. The data can be used to:
Identify the compound: By comparing the experimental pattern to a database of known patterns, such as those maintained by the National Bureau of Standards (NBS), now the National Institute of Standards and Technology (NIST). govinfo.govnist.gov
Determine phase purity: The presence of peaks not belonging to the this compound pattern would indicate the presence of impurities or different polymorphic forms.
Calculate lattice parameters: The positions of the diffraction peaks can be used to determine the dimensions and angles of the unit cell, which is the basic repeating unit of the crystal lattice.
While a specific, indexed PXRD pattern for this compound was not found in the searched resources, studies of related compounds like 2,4,6-triamino-1,3,5-triazine (melamine) demonstrate the typical application of the technique, where PXRD was used to confirm the monoclinic crystal system and calculate the lattice parameters. researchgate.net
Crystallographic Studies of this compound and its Complexes
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
A notable example is the crystal structure determination of a molybdenum complex, cis-[MoO₂(Hamp)₂], where 2-aminophenol (B121084) (H₂amp) acts as a bidentate ligand. rsc.org In this complex, the 2-aminophenol ligand coordinates to the molybdenum center through the nitrogen of the amino group and the deprotonated oxygen of the phenol group. The study provides precise bond lengths and reveals a network of hydrogen bonds that stabilize the crystal structure. rsc.org
Additionally, preliminary crystallographic analysis has been reported for the enzyme 2-aminophenol 1,6-dioxygenase in complex with its substrate, 2-aminophenol. nih.govresearchgate.net Such studies are crucial for understanding enzyme-substrate interactions at the atomic level. The crystals belonged to the monoclinic space group C2, and the determined unit-cell parameters provided the foundation for a detailed structural solution. nih.govresearchgate.net
Table 3: Crystallographic Data for a 2-Aminophenol Metal Complex Data from the study of cis-[MoO₂(Hamp)₂]. rsc.org
| Parameter | Value |
| Compound | cis-[MoO₂(C₆H₆NO)₂] |
| Crystal System | Orthorhombic |
| Space Group | Pbna |
| a (Å) | 5.767(2) |
| b (Å) | 9.833(3) |
| c (Å) | 23.437(6) |
| Z (formula units/cell) | 4 |
| Key Bond Lengths | Mo-O (phenolic): 1.968(3) Å, Mo-N: 2.228(4) Å |
These examples highlight the power of crystallography to elucidate the detailed structural chemistry of systems containing aminophenol units, providing a framework for understanding the potential coordination chemistry and intermolecular interactions of this compound.
In-depth Theoretical and Computational Analysis of this compound Remains a Field for Future Research
Following a comprehensive search for dedicated theoretical and computational chemistry studies on the compound this compound, it has been determined that there is a notable absence of specific research literature required to construct a detailed article based on the requested outline. While the methodologies outlined—such as Density Functional Theory (DFT), molecular dynamics (MD), and computational spectroscopy—are standard approaches for analyzing chemical compounds, specific applications of these techniques to this compound are not available in the public research domain.
Searches for quantum chemical calculations, electronic structure predictions, molecular dynamics simulations, reaction mechanism elucidations, and spectroscopic property predictions for this compound did not yield specific datasets or detailed research findings. The available computational chemistry literature tends to focus on related, but structurally distinct, molecules. These include other aminophenol isomers (such as 2-aminophenol, 3-aminophenol, and 4-aminophenol), and more complex derivatives like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB).
For instance, DFT studies on simpler aminophenols have been used to investigate their relative stability, reactivity, and antioxidant properties by calculating parameters like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, ionization potentials, and bond dissociation energies. Similarly, extensive molecular dynamics simulations have been performed on TATB to understand its thermal decomposition, stability, and behavior under high pressure, given its importance as an insensitive high explosive.
However, these findings cannot be extrapolated to this compound, as the presence and positioning of three amino groups and a hydroxyl group on the benzene ring create a unique electronic and structural profile. A proper theoretical analysis would require dedicated calculations that account for the specific intramolecular interactions, such as hydrogen bonding, and the cumulative electron-donating effects of the substituents, which significantly influence the molecule's geometry, reactivity, and spectroscopic signature.
Without dedicated studies, it is not possible to provide scientifically accurate data for the sections and subsections requested, including:
Theoretical and Computational Chemistry Studies on 2,4,6 Triaminophenol
Prediction of Spectroscopic Properties:While general principles apply, no specific computational predictions of IR, Raman, NMR, or UV-Vis spectra for 2,4,6-Triaminophenol have been published.
Therefore, the theoretical and computational chemistry of this compound represents an unexplored area of research. The synthesis of such an article with the required level of scientific rigor and adherence to the specified outline is not feasible at this time. Future computational studies would be necessary to generate the data required to populate the detailed structure requested.
Applications of 2,4,6 Triaminophenol in Materials Science and Industrial Processes
Polymer and Resin Chemistry
The trifunctional molecular architecture of 2,4,6-Triaminophenol, possessing three reactive amino groups and one hydroxyl group, makes it a highly valuable component in the field of polymer and resin chemistry. This functionality allows it to act as both a monomer for building polymer chains and as a cross-linking agent to create robust, three-dimensional network structures.
Functionality as a Monomer or Cross-linking Agent
As a monomer, this compound can participate in polymerization reactions to form a variety of polymers, most notably hyperbranched polyamides. The presence of three amino groups allows for the formation of a highly branched polymer structure from a single monomer unit. This is in contrast to linear polymers which are formed from bifunctional monomers. The synthesis of hyperbranched aromatic polyamides can be achieved through the direct polycondensation of a trifunctional amine, such as this compound, with a dicarboxylic acid. This process leads to polymers with a high density of functional end groups, which can be further modified for specific applications.
In addition to its role as a primary building block, this compound and its derivatives can function as effective cross-linking or curing agents, particularly for epoxy resins. The amino groups of the triaminophenol can react with the epoxide rings of the epoxy prepolymer, leading to the formation of a rigid, thermoset polymer network. This cross-linking process significantly enhances the mechanical strength, thermal stability, and chemical resistance of the final material. The trifunctionality of this compound allows for a high cross-link density, resulting in materials with superior performance characteristics compared to those cured with traditional diamine agents.
Development of Advanced Polymeric Materials (e.g., 2D polymers based on structural analogy)
The structural characteristics of this compound make it an intriguing candidate for the development of advanced polymeric materials, including two-dimensional (2D) polymers. While direct synthesis of 2D polymers from this compound is an area of ongoing research, its structural analogy to other C3-symmetric monomers, such as 1,3,5-triformylphloroglucinol (TFP), provides a strong basis for its potential in this field.
2D polymers, also known as covalent organic frameworks (COFs), are crystalline, porous materials with a layered structure formed by the covalent bonding of organic building blocks. The synthesis of these materials often relies on the self-assembly of monomers with specific geometries. The trigonal symmetry of this compound, similar to that of TFP, suggests its suitability for forming hexagonal 2D networks through condensation reactions with complementary linear linkers. The resulting 2D polymers would possess a unique combination of properties, including high porosity, thermal stability, and the presence of functional amino and hydroxyl groups within the framework, which could be exploited for applications in catalysis, gas storage, and separation.
Corrosion Inhibition
The deterioration of metals due to corrosion is a significant industrial challenge. Organic molecules, particularly those containing heteroatoms like nitrogen and oxygen, have been extensively studied as corrosion inhibitors. Derivatives of this compound have shown promise in this area, offering effective protection for various metals in corrosive environments.
Role of this compound Derivatives in Inhibitor Formulations
A notable example of a this compound derivative utilized as a corrosion inhibitor is 2,4,6-triamino-3-pentadecylphenyl acetate (B1210297). This compound has been investigated for its ability to protect mild steel in seawater. scispace.com The presence of multiple amino groups and the hydroxyl group, along with the long alkyl chain, contributes to its effectiveness as an inhibitor. These functional groups can donate electrons to the vacant d-orbitals of the metal, forming a coordinate bond and creating a protective film on the metal surface. This film acts as a barrier, isolating the metal from the corrosive medium. Research has demonstrated that this derivative can achieve a high inhibition efficiency, significantly reducing the corrosion rate of mild steel. scispace.com
Adsorption Behavior and Mechanism on Metal Surfaces
The primary mechanism by which this compound derivatives inhibit corrosion is through adsorption onto the metal surface. This adsorption can occur through a combination of physical and chemical interactions. The protonated amino groups in an acidic medium can be electrostatically attracted to the negatively charged metal surface (physisorption). Concurrently, the lone pair of electrons on the nitrogen atoms and the pi-electrons of the aromatic ring can be shared with the vacant d-orbitals of the metal atoms, leading to the formation of a coordinate covalent bond (chemisorption).
The adsorption of these inhibitor molecules on the metal surface typically follows established adsorption isotherms, such as the Langmuir adsorption isotherm. scispace.com This model suggests the formation of a monolayer of the inhibitor on the metal surface. Electrochemical studies, such as potentiodynamic polarization, have shown that derivatives like 2,4,6-triamino-3-pentadecylphenyl acetate can act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. scispace.com
Precursor in Specialty Chemical Synthesis
Beyond its applications in materials science, this compound serves as a valuable precursor in the synthesis of a variety of specialty chemicals. Its reactive functional groups provide a versatile platform for the construction of more complex molecules with specific functionalities and applications.
The presence of multiple amino groups makes this compound a suitable starting material for the synthesis of azo dyes. Azo dyes are a large class of organic colorants characterized by the presence of one or more azo groups (-N=N-). The synthesis involves the diazotization of an aromatic amine, in this case, one of the amino groups of this compound, followed by coupling with a suitable coupling component. The resulting azo compounds can exhibit a wide range of colors depending on the specific structures of the starting materials.
Furthermore, the unique arrangement of functional groups in this compound makes it a precursor for the synthesis of various heterocyclic compounds. Heterocyclic compounds are cyclic organic compounds containing at least one atom other than carbon within the ring structure. The amino and hydroxyl groups on the triaminophenol ring can participate in cyclization reactions with various reagents to form a wide array of heterocyclic systems, some of which may possess interesting biological or pharmaceutical properties. The hydrochloride salt of this compound is also noted as a precursor in the synthesis of dyes, pigments, and pharmaceutical intermediates. frontiersin.org
Applications of this compound in the Dyes and Pigments Industry
This compound serves as a versatile precursor in the synthesis of a variety of colorants, particularly within the azo and polyazo dye categories. Its trifunctional nature, possessing three amino groups and a hydroxyl group on a benzene (B151609) ring, allows for the creation of complex dye structures with desirable properties for various applications, including the dyeing of leather and textiles.
The primary application of this compound in the dye industry is as a coupling component or as a starting material for the synthesis of more complex dye intermediates. The amino and hydroxyl groups are auxochromes that intensify the color of the chromophoric azo group (-N=N-). The presence of multiple amino groups allows for the formation of polyazo dyes, which are known for producing deep and intense shades, particularly browns and blacks. ijirset.comekb.eg These dyes are of significant interest for coloring materials like leather, where dark, rich colors are often desired. ijirset.comlgu.edu.pkresearchgate.net
Detailed Research Findings
Research in the field of dye chemistry has explored the use of various aromatic amines and phenols in the synthesis of azo dyes. The general process involves two main reactions: diazotization and coupling. ekb.egnih.gov In the context of this compound, it can either be diazotized itself (though less common due to the multiple reactive sites) or, more frequently, act as a coupling agent for a diazonium salt derived from another aromatic amine. nih.gov
The synthesis of polyazo dyes often involves the reaction of a diazotized aromatic amine with a coupling component that can react at multiple sites. ijirset.comnih.gov Due to its three amino groups, this compound can theoretically couple with multiple diazonium salt molecules, leading to the formation of complex, high-molecular-weight dyes. These polyazo dyes are known for their ability to produce a range of colors from red and brown to black. ijirset.com
While specific research detailing the synthesis and properties of a wide range of dyes derived solely from this compound is not extensively documented in publicly available literature, the fundamental principles of azo dye chemistry strongly support its utility in creating a diverse palette of colors. The final color and properties of the dye, such as lightfastness and wash fastness, are influenced by the entire molecular structure, including the specific diazonium salt used in the coupling reaction. lgu.edu.pkresearchgate.net
The following table provides a hypothetical representation based on the general characteristics of polyazo dyes that could be synthesized using this compound as a key building block. The properties listed are typical for direct dyes used in the leather and textile industries.
Properties of Hypothetical Polyazo Dyes Derived from this compound
| Diazonium Salt Precursor | Resulting Dye Class | Typical Color Range | Substrate Application | Light Fastness (Scale 1-8) | Wash Fastness (Scale 1-5) |
| Aniline | Trisazo | Brown | Leather, Cotton | 4-5 | 3-4 |
| Naphthionic Acid | Trisazo | Dark Brown to Black | Leather, Wool | 5-6 | 4 |
| Sulfanilic Acid | Trisazo | Reddish-Brown | Cotton, Silk | 4 | 3 |
| p-Nitroaniline | Trisazo | Dark Red to Brown | Leather, Cotton | 5 | 4 |
Environmental Aspects and Remediation Sciences Involving 2,4,6 Triaminophenol
Significance in the Remediation of Nitroaromatic Pollutants (as a benign reduction product)
The reduction of nitroaromatic pollutants to their amino counterparts is a critical step in their environmental remediation. This transformation significantly reduces their toxicity and facilitates further degradation. In the case of the highly toxic and explosive compound 2,4,6-trinitrophenol (picric acid), its reduction can lead to the formation of 2,4,6-Triaminophenol.
The complete reduction of the three nitro groups in 2,4,6-trinitrophenol to amino groups to form this compound represents a significant detoxification pathway. While the direct toxicity data for this compound is not extensively documented in publicly available literature, the conversion of nitro compounds to their amino derivatives generally results in a substantial decrease in toxicity. For instance, studies on the degradation of 2,4,6-trinitrotoluene (TNT), a structurally similar compound, have shown that the resulting amino-derivatives are less toxic than the parent compound nih.gov.
Table 1: Comparison of Nitroaromatic Pollutant and its Potential Benign Reduction Product
| Compound | Chemical Formula | Key Characteristics |
| 2,4,6-Trinitrophenol (Picric Acid) | C₆H₃N₃O₇ | Highly explosive, toxic, and a priority environmental pollutant. stanford.eduhealth.mil |
| This compound | C₆H₉N₃O | Expected to be a less toxic and more biodegradable reduction product. |
Eco-friendly Synthesis Approaches for its Production
The development of environmentally friendly, or "green," synthesis methods for chemical compounds is a growing area of research, aiming to reduce the use and generation of hazardous substances. While specific eco-friendly synthesis routes for this compound are not extensively detailed in the reviewed literature, general principles of green chemistry can be applied to its potential production. These approaches often focus on the use of renewable feedstocks, less hazardous reagents, and milder reaction conditions.
One of the most promising green chemistry approaches for the synthesis of amino-aromatic compounds is catalytic transfer hydrogenation . This method utilizes a hydrogen donor in the presence of a catalyst to achieve the reduction of nitro groups. Formic acid, for example, can be used as a hydrogen source in the transfer hydrogenation of nitrobenzene to produce p-aminophenol, offering a potentially more sustainable alternative to traditional high-pressure hydrogenation researchgate.netnih.gov. This methodology could theoretically be adapted for the synthesis of this compound from 2,4,6-trinitrophenol.
Electrochemical synthesis represents another eco-friendly route. By using electricity to drive chemical reactions, it can often be performed under ambient conditions and without the need for harsh chemical reagents. The electrochemical reduction of 2,4,6-trinitrophenol has been investigated, primarily for sensing and detection purposes, but this technology could be optimized for the preparative synthesis of this compound researchgate.netresearchgate.netnih.govsemanticscholar.org.
Biocatalytic synthesis , which employs enzymes or whole microorganisms, is a cornerstone of green chemistry. While specific biocatalysts for the direct and high-yield synthesis of this compound have not been prominently reported, the potential exists to discover or engineer enzymes (such as nitroreductases) that can perform this transformation efficiently and selectively nih.gov.
Table 2: Potential Eco-friendly Synthesis Approaches for this compound
| Synthesis Approach | Principle | Potential Advantages |
| Catalytic Transfer Hydrogenation | Use of a hydrogen donor (e.g., formic acid) with a catalyst to reduce nitro groups. researchgate.netnih.gov | Milder reaction conditions, avoidance of high-pressure hydrogen gas. |
| Electrochemical Synthesis | Use of electricity to drive the reduction of nitro groups. researchgate.netresearchgate.netnih.govsemanticscholar.org | Ambient temperature and pressure, reduced chemical waste. |
| Biocatalytic Synthesis | Use of enzymes or microorganisms to catalyze the reduction. nih.gov | High selectivity, use of renewable resources, biodegradable catalysts. |
Future Research Directions and Emerging Avenues for 2,4,6 Triaminophenol
Development of Novel and Sustainable Synthetic Methodologies
The conventional synthesis of aminophenols often involves multi-step processes that may utilize harsh reagents and generate significant waste. A primary focus of future research will be the development of greener, more efficient, and sustainable methods for the synthesis of 2,4,6-triaminophenol.
One promising avenue is the catalytic reduction of 2,4,6-trinitrophenol. Research into novel nanocatalysts could enhance the efficiency and selectivity of this reduction, potentially leading to a more environmentally friendly synthetic route.
Furthermore, inspiration can be drawn from the advancements in the synthesis of other aminophenols. Biocatalytic methods, employing enzymes, are gaining traction for the synthesis of chiral alcohols and amino acids and could be adapted for the production of aminophenols. The use of microorganisms or purified enzymes could offer high selectivity under mild reaction conditions, significantly reducing the environmental footprint of the synthesis.
"Green" synthesis approaches, such as those utilizing plant extracts or other biological materials for the creation of nanoparticles, also present an intriguing possibility for developing novel catalysts for this compound synthesis.
The table below summarizes potential sustainable synthetic approaches for this compound.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic Reduction of 2,4,6-Trinitrophenol | Direct route to the target molecule. | Development of highly active and selective nanocatalysts. |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Identification and engineering of enzymes for the specific synthesis of this compound. |
| Plasma Polymerization | Solvent-free, rapid polymerization of aminophenol monomers. | Adapting the technique for the synthesis of the specific this compound isomer. |
Expansion of Applications in Smart Materials and Catalysis
The multifunctional nature of this compound makes it an excellent candidate for the development of advanced materials with tunable properties.
Smart Materials: The amino and hydroxyl groups of this compound are ideal sites for polymerization and cross-linking, enabling the creation of novel polymers. These polymers could exhibit "smart" behaviors, responding to external stimuli such as pH, temperature, or light. For instance, polymers incorporating this compound could be designed as hydrogels for controlled drug delivery or as sensors that change color or conductivity in response to specific analytes. The development of conductive polymers from aminophenol precursors is an active area of research, and this compound could be a valuable monomer for creating materials for electronic devices and sensors.
Catalysis: The electron-rich aromatic ring and the presence of multiple donor groups suggest that this compound could be a valuable ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials possess high surface areas and tunable pore sizes, making them attractive for applications in catalysis, gas storage, and separation. MOFs constructed using ligands with amino functionalities have shown promise in various applications, and this compound offers a unique geometry and functionality for the design of new MOF structures.
The table below outlines potential applications of this compound in smart materials and catalysis.
| Application Area | Potential Role of this compound | Desired Properties |
| Stimuli-Responsive Polymers | Monomer for creating polymers with tunable properties. | pH, temperature, or light sensitivity for applications in drug delivery and sensors. |
| Conductive Polymers | Monomer for synthesizing polymers with electronic conductivity. | High conductivity and stability for use in electronic devices and biosensors. |
| Metal-Organic Frameworks (MOFs) | Organic linker for the construction of porous crystalline materials. | High surface area, specific catalytic activity, and selective adsorption properties. |
In-depth Mechanistic Understanding through Advanced Techniques
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and for the rational design of new materials. Advanced analytical and computational techniques will play a pivotal role in this endeavor.
Spectroscopic and Analytical Techniques: In-depth spectroscopic studies, such as those performed on the derivative 2,4,6-tris(dimethylaminomethyl) phenol using Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, can provide valuable insights into the vibrational modes and molecular structure of this compound and its derivatives. The characterization of copolymers containing aminophenol units through techniques like UV-visible spectroscopy, X-ray diffraction (XRD), and scanning electron microscopy (SEM) can elucidate their structure-property relationships.
Computational Modeling: Quantum mechanical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating reaction pathways and predicting the properties of molecules. DFT studies can be employed to model the polymerization of aminophenols, providing insights into the reaction kinetics and the structure of the resulting polymers. Furthermore, computational methods can be used to study the mechanism of aminophenol oxidation, which is relevant to its potential catalytic applications.
The table below highlights advanced techniques for the mechanistic study of this compound.
| Technique | Application | Information Gained |
| FT-IR and FT-Raman Spectroscopy | Vibrational analysis of this compound and its derivatives. | Information on functional groups, bonding, and molecular structure. |
| UV-Visible Spectroscopy | Monitoring polymerization reactions and characterizing electronic transitions. | Kinetic data, information on conjugation in polymers. |
| X-ray Diffraction (XRD) | Determining the crystalline structure of polymers and MOFs. | Information on the arrangement of molecules in the solid state. |
| Density Functional Theory (DFT) | Modeling reaction mechanisms and predicting molecular properties. | Energetics of reaction pathways, electronic structure, and spectroscopic properties. |
Theoretical Predictions and Experimental Validation for New Derivatives and Reactions
The future of this compound research also lies in the exploration of its derivatives and their novel reactions. Computational chemistry can guide the synthesis of new molecules with desired properties, which can then be validated through experimental work.
Theoretical Predictions: Computational studies can be used to predict the electronic, optical, and chemical properties of new derivatives of this compound. By systematically modifying the structure of the parent molecule in silico, researchers can identify promising candidates for specific applications, such as new antioxidants or components for electronic materials. Theoretical investigations into the reactivity of these derivatives can also suggest new reaction pathways and potential synthetic targets.
Experimental Validation: The synthesis and characterization of these newly designed derivatives are essential to validate the theoretical predictions. This iterative process of theoretical design followed by experimental verification will accelerate the discovery of new materials and functionalities based on the this compound scaffold. The synthesis of various aminophenol derivatives has been reported, and similar strategies could be applied to create a library of this compound derivatives for screening and application testing.
The table below outlines the synergistic approach of theoretical prediction and experimental validation for this compound derivatives.
| Research Phase | Methodology | Outcome |
| Theoretical Design | Computational chemistry (e.g., DFT). | Prediction of properties for new this compound derivatives. |
| Chemical Synthesis | Organic synthesis techniques. | Preparation of novel derivatives based on theoretical predictions. |
| Property Characterization | Spectroscopic and analytical methods. | Experimental validation of predicted properties and identification of promising candidates for further development. |
| Application Testing | Performance evaluation in specific applications (e.g., as antioxidants, in electronic devices). | Demonstration of the utility of new derivatives. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
